Physical and chemical properties of N-allyl-2-(aminomethyl)pyrrolidine
Physical and chemical properties of N-allyl-2-(aminomethyl)pyrrolidine
An In-depth Technical Guide to N-allyl-2-(aminomethyl)pyrrolidine
Introduction
N-allyl-2-(aminomethyl)pyrrolidine is a chiral diamine that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring a pyrrolidine ring, a tertiary amine, and a primary aminomethyl group, along with a reactive allyl moiety, offers multiple points for chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and expected spectroscopic characteristics, designed for researchers, scientists, and professionals in drug development. The insights herein are derived from a combination of predicted data and experimental findings for structurally analogous compounds, offering a robust foundation for its application in research and development. The parent compound, (S)-(+)-2-(aminomethyl)pyrrolidine, is recognized for its use as an organocatalyst and in the synthesis of compounds with antitumor activity, suggesting promising avenues for its N-allyl derivative.
Physicochemical Properties
Precise experimental data for N-allyl-2-(aminomethyl)pyrrolidine is not extensively documented in publicly available literature. However, we can infer its properties from predicted values and by comparing them with structurally similar compounds.
1.1. Predicted and Comparative Physical Properties
The following table summarizes the predicted physical properties for N-allyl-2-(aminomethyl)pyrrolidine and provides experimental data for related pyrrolidine derivatives to offer a comparative context. The presence of the allyl group in place of an ethyl or no substituent on the nitrogen is expected to slightly alter these properties.
| Property | N-allyl-2-(aminomethyl)pyrrolidine (Predicted) | (S)-(+)-2-(Aminomethyl)pyrrolidine (Experimental) | (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (Experimental) |
| Molecular Formula | C₈H₁₆N₂[1] | C₅H₁₂N₂ | C₇H₁₆N₂ |
| Molecular Weight | 140.23 g/mol [1] | 100.16 g/mol | 128.22 g/mol |
| Boiling Point | 194.6 ± 13.0 °C[2] | 65 °C / 11 mmHg | 50-52 °C |
| Density | 0.912 ± 0.06 g/cm³[2] | 0.933 g/mL at 25 °C | 0.919 g/mL at 25 °C |
| pKa | 9.91 ± 0.29[1][2] | Not Available | Not Available |
| Storage Temperature | 2-8 °C, under inert atmosphere[1][2] | Not Available | Not Available |
1.2. Solubility
Synthesis of N-allyl-2-(aminomethyl)pyrrolidine
The most direct and logical synthetic route to N-allyl-2-(aminomethyl)pyrrolidine is through the N-alkylation of 2-(aminomethyl)pyrrolidine with an appropriate allylating agent, such as allyl bromide or allyl chloride. This reaction is a standard procedure for the synthesis of N-substituted amines.
2.1. Proposed Synthetic Workflow
The diagram below outlines the proposed synthetic pathway.
Caption: Proposed synthesis of N-allyl-2-(aminomethyl)pyrrolidine.
2.2. Step-by-Step Experimental Protocol
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Reaction Setup: To a round-bottom flask, add 2-(aminomethyl)pyrrolidine (1.0 eq.) and a suitable solvent such as acetonitrile or DMF. The choice of an aprotic polar solvent is to facilitate the SN2 reaction.
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Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid (HBr) that is formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.
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Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq.) to the stirred reaction mixture at room temperature. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.
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Workup and Purification: Upon completion, the reaction mixture is filtered to remove the base and its salt. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure N-allyl-2-(aminomethyl)pyrrolidine.
Spectroscopic Analysis
3.1. Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 5.8-6.0 | m | 1H | -CH=CH₂ | The internal vinyl proton is expected to be the most deshielded of the allyl group. |
| ~ 5.0-5.2 | m | 2H | -CH=CH₂ | The terminal vinyl protons are expected in this region. |
| ~ 3.0-3.2 | m | 2H | -NCH₂-CH=CH₂ | Protons on the carbon adjacent to the pyrrolidine nitrogen. |
| ~ 2.8-3.0 | m | 1H | Pyrrolidine C2-H | The proton on the carbon bearing the aminomethyl group. |
| ~ 2.5-2.7 | m | 2H | -CH₂NH₂ | Protons on the carbon of the aminomethyl group. |
| ~ 2.2-2.4 | m | 2H | Pyrrolidine C5-H₂ | Protons on the carbon adjacent to the tertiary nitrogen. |
| ~ 1.6-1.9 | m | 4H | Pyrrolidine C3-H₂ & C4-H₂ | The remaining pyrrolidine ring protons. |
| ~ 1.3-1.6 | br s | 2H | -NH₂ | The primary amine protons, which are often a broad singlet and can exchange with D₂O. |
3.2. Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~ 135-137 | -CH=CH₂ | The internal vinyl carbon. |
| ~ 116-118 | -CH=CH₂ | The terminal vinyl carbon. |
| ~ 60-62 | Pyrrolidine C2 | The carbon of the pyrrolidine ring attached to the aminomethyl group. |
| ~ 56-58 | -NCH₂-CH=CH₂ | The allylic carbon attached to the pyrrolidine nitrogen. |
| ~ 54-56 | Pyrrolidine C5 | The carbon of the pyrrolidine ring adjacent to the nitrogen. |
| ~ 45-47 | -CH₂NH₂ | The carbon of the aminomethyl group. |
| ~ 28-30 | Pyrrolidine C3 | One of the internal pyrrolidine carbons. |
| ~ 22-24 | Pyrrolidine C4 | The other internal pyrrolidine carbon. |
3.3. Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-3500 | N-H stretch | Two bands characteristic of a primary amine. |
| 3050-3100 | C-H stretch | Alkene C-H stretch. |
| 2850-2960 | C-H stretch | Alkane C-H stretch. |
| 1640-1650 | C=C stretch | Alkene double bond stretch. |
| 1590-1650 | N-H bend | Primary amine scissoring. |
| 910-990 | =C-H bend | Out-of-plane bending for the vinyl group. |
3.4. Predicted Mass Spectrum (EI)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the allyl group, cleavage of the aminomethyl group, and fragmentation of the pyrrolidine ring. A prominent fragment would be expected at m/z 98, corresponding to the loss of the allyl group (C₃H₅).
Chemical Reactivity and Potential Applications
N-allyl-2-(aminomethyl)pyrrolidine possesses three key reactive sites: the primary amine, the tertiary amine, and the allyl group's double bond. This trifunctionality makes it a valuable intermediate for synthesizing more complex molecules.
Caption: Potential reaction pathways for N-allyl-2-(aminomethyl)pyrrolidine.
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Primary Amine: The primary amine is a strong nucleophile and can undergo acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form imines.
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Tertiary Amine: The tertiary amine within the pyrrolidine ring can be quaternized with alkyl halides or oxidized to form an N-oxide.
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Allyl Group: The double bond of the allyl group can participate in various addition reactions (e.g., hydrogenation, halogenation), oxidative cleavage, and is a key functional group for transition metal-catalyzed reactions, such as the Tsuji-Trost allylic substitution.[5] The allyl group can also be removed under mild palladium-catalyzed conditions, making it a useful protecting group for the pyrrolidine nitrogen.[6]
Safety and Handling
Based on available data for N-allyl-2-(aminomethyl)pyrrolidine and its analogs, appropriate safety precautions are necessary.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[2] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.[2]
References
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Pearson+. (2024-05-26). N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine. Retrieved from [Link]
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PubChem. 2-Aminomethyl-1-ethylpyrrolidine. Retrieved from [Link]
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The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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Pharmaffiliates. N-Allyl-2-aminomethylpyrrolidine. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of allylic amines. Retrieved from [Link]
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Wikipedia. N-Methyl-2-pyrrolidone. Retrieved from [Link]
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ACS Publications. Mild and selective palladium(0)-catalyzed deallylation of allylic amines. Allylamine and diallylamine as very convenient ammonia equivalents for the synthesis of primary amines. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. Retrieved from [Link]
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